![molecular formula C10H21NO2 B13193937 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol is a chemical compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring, an aminomethyl group, and a butanol moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol typically involves the reaction of oxane derivatives with aminomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process includes steps such as mixing, heating, and purification to obtain the desired product with high purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, reduction may produce alkanes or amines, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical processes. The oxane ring and butanol moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-1-(oxan-4-yl)butan-1-ol: This compound shares a similar structure but differs in the position of the hydroxyl group.
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: Another similar compound with a shorter carbon chain.
Uniqueness
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,12)10(8-11)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
UYCMVKJBQMVDEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CCOCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
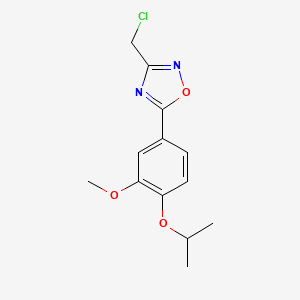
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
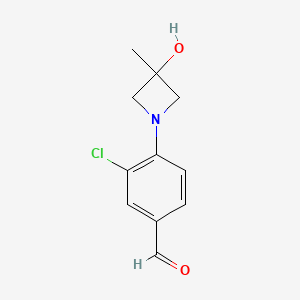
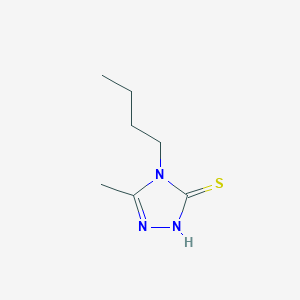
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
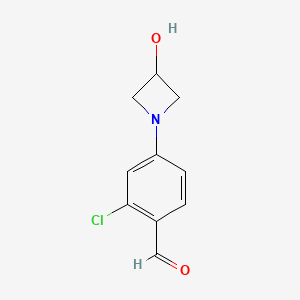

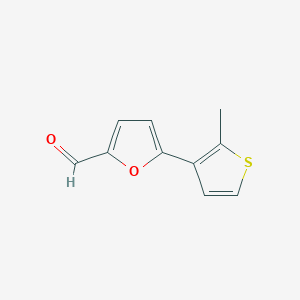
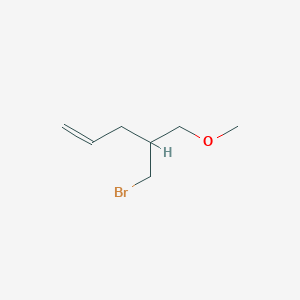
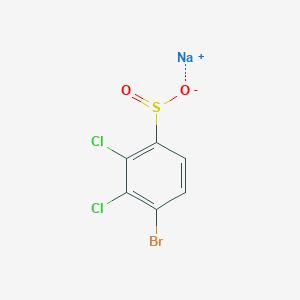

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
